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This technical guide provides an in-depth overview of the preclinical activity of CPL304110, a
potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, in
various bladder cancer models. The data summarized herein underscore the potential of
CPL304110 as a targeted therapy for bladder cancers harboring FGFR pathway alterations.
This document is intended for researchers, scientists, and drug development professionals in
the field of oncology.

Introduction

Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene
amplification, activating mutations, or translocations, is a known driver of oncogenesis in a
variety of solid tumors, including bladder cancer.[1][2][3] FGFR aberrations are particularly
prevalent in urothelial carcinoma, making the FGFR axis an attractive target for therapeutic
intervention. CPL304110 is a novel, orally bioavailable small molecule inhibitor designed to
selectively target FGFR1, 2, and 3.[1][2] Preclinical investigations have demonstrated its
significant anti-tumor activity in bladder cancer models with defined FGFR alterations.

In Vitro Activity

The in vitro potency of CPL304110 was evaluated against bladder cancer cell lines known to
harbor FGFR aberrations.
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Cell Viability Assays

The anti-proliferative effects of CPL304110 were assessed in the human bladder cancer cell
lines RT-112 and UM-UC-14, both of which have known FGFR pathway alterations. The half-
maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation

period.
Cell Line FGFR Alteration CPL304110 IC50 (pM)
RT-112 FGFR3 Fusion 0.393
UM-UC-14 FGFR3 S249C 0.084

Data sourced from preclinical studies on FGFR-dependent cell lines.

These results demonstrate potent and selective inhibition of cell proliferation in bladder cancer
cell lines with FGFR pathway activation.

In Vivo Efficacy

The anti-tumor activity of CPL304110 was evaluated in vivo using xenograft models
established from the RT-112 and UM-UC-14 bladder cancer cell lines.

Xenograft Studies

Oral administration of CPL304110 resulted in significant and dose-dependent tumor growth
inhibition in both the RT-112 and UM-UC-14 xenograft models.

Tumor Growth

Xenograft Model Treatment Dosing Schedule o

Inhibition (%)
RT-112 CPL304110 40 mg/kg, BID Statistically Significant
UM-UC-14 CPL304110 40 mg/kg, BID Statistically Significant

BID: twice daily. Tumor growth inhibition was determined by comparing the change in tumor
volume in treated groups to the vehicle control group.
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These findings confirm the potent in vivo anti-tumor efficacy of CPL304110 in bladder cancer
models with FGFR aberrations.

Mechanism of Action & Signaling Pathway

CPL304110 exerts its anti-tumor effect by selectively inhibiting the kinase activity of FGFR1, 2,
and 3. This blockade of FGFR signaling leads to the downstream inhibition of key cellular
pathways involved in cell proliferation and survival.

FGFR Signaling Pathway Inhibition

CPL304110

Inhibits

FGFR (1,2, 3)

Cell Proliferation
& Survival

Click to download full resolution via product page

FGFR Signaling Pathway and CPL304110 Inhibition.
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As demonstrated in preclinical studies, treatment with CPL304110 leads to a substantial
decrease in the phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK

signaling cascade, in bladder cancer cells.[2] This confirms the on-target activity of CPL304110

and its ability to effectively shut down this critical oncogenic pathway.

Experimental Protocols
In Vitro Cell Viability Assay

Cell Culture: Human bladder cancer cell lines (RT-112, UM-UC-14) were cultured in
appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a
humidified incubator at 37°C with 5% CO2.

Compound Preparation: CPL304110 was dissolved in DMSO to create a stock solution,
which was then serially diluted to the desired concentrations in culture medium.

Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The
following day, cells were treated with various concentrations of CPL304110 or vehicle control
(DMSO).

Viability Assessment: After 72 hours of incubation, cell viability was assessed using a
standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Analysis: Luminescence was measured using a plate reader, and the data were
normalized to the vehicle-treated controls. IC50 values were calculated using non-linear
regression analysis.

In Vivo Xenograft Study
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In Vivo Bladder Cancer Xenograft Experimental Workflow.

Animal Models: Female immunodeficient mice (e.g., BALB/c nude) were used for the
studies. All animal procedures were conducted in accordance with institutional guidelines.

Cell Implantation: A suspension of RT-112 or UM-UC-14 cells was subcutaneously injected
into the flank of each mouse.

Tumor Development: Tumors were allowed to grow to a palpable size (e.g., 100-200 mms3).

Randomization and Treatment: Once tumors reached the desired size, mice were
randomized into treatment and control groups. CPL304110 was administered orally twice
daily (BID) at the specified dose. The control group received a vehicle solution.

Monitoring and Efficacy Evaluation: Tumor volume and body weight were measured regularly
(e.g., twice weekly). Tumor volume was calculated using the formula: (length x width?) / 2.

Endpoint and Analysis: The study was terminated when tumors in the control group reached
a predetermined size. Tumor growth inhibition was calculated by comparing the mean tumor
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volume of the treated groups to the vehicle control group.

Conclusion

The preclinical data for CPL304110 demonstrate its potent and selective inhibitory activity
against FGFR1, 2, and 3, leading to significant anti-tumor efficacy in bladder cancer models
with defined FGFR aberrations. The in vitro and in vivo studies provide a strong rationale for
the continued clinical development of CPL304110 as a targeted therapy for patients with
FGFR-driven bladder cancer. A Phase | clinical trial (NCT04149691) has been initiated to
evaluate the safety and efficacy of CPL304110 in patients with advanced solid tumors,
including bladder cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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